4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Naming Conventions
The compound 4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol adheres to IUPAC nomenclature rules for heterocyclic systems and substituents. The parent structure is the 1,2,4-triazole ring, with the numbering prioritizing the nitrogen atoms sequentially. The substituents are assigned positions based on their attachment to the triazole core:
- Position 4 : A 2-furylmethyl group (a furan ring substituted at the 2-position with a methylene linker).
- Position 5 : A morpholin-4-yl group (a morpholine ring attached via its nitrogen atom).
- Position 3 : A thiol (-SH) group.
The 4H designation indicates the presence of a hydrogen atom on the nitrogen at position 4, completing the triazole’s aromatic system. The substituents’ stereochemistry is not explicitly defined in the name, as the triazole ring’s planarity and the substituents’ positions are fixed by aromaticity.
Molecular Geometry and Stereoelectronic Features
The molecular geometry is governed by:
- Aromatic Triazole Ring : The 1,2,4-triazole core is planar due to delocalized π-electrons, with bond angles approaching 120°. The nitrogen atoms at positions 1, 2, and 4 are sp² hybridized, while the nitrogen at position 3 is sp³ hybridized (bearing the thiol group).
- Substituent Conformations :
- Morpholin-4-yl Group : The morpholine ring adopts a chair conformation in solution, with the nitrogen atom in an equatorial position to minimize steric strain.
- 2-Furylmethyl Group : The furan ring is electron-rich, contributing to conjugation with the triazole. The methylene linker allows rotational freedom, enabling the furan to adopt a coplanar arrangement with the triazole for optimal π-π interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- C=S Stretch : A strong absorption at 1220–1250 cm⁻¹.
- C-N (Triazole) Stretch : Peaks at 1500–1600 cm⁻¹.
- Furan C-O Stretch : A band at 1150–1200 cm⁻¹.
- N-H (Thiol) Stretch : Broad absorption at 2500–2600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
- Electronic Transitions : Absorption maxima at 250–300 nm due to π→π* transitions in the triazole-furan conjugated system.
- Solvent Effects : Bathochromic shifts observed in polar solvents (e.g., DMSO) compared to nonpolar solvents (e.g., chloroform).
Mass Spectrometry (MS)
Computational Chemistry Insights
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV (π-electrons in triazole-furan system) |
| LUMO Energy | -1.8 eV (π* orbitals) |
| HOMO-LUMO Gap | 4.4 eV |
| Thiol pKa | ~10.2 (theoretical) |
The thiol group is predicted to be weakly acidic, stabilized by resonance with the triazole ring. The morpholine group acts as an electron donor, increasing the compound’s solubility in polar solvents.
Comparative Analysis With Related 1,2,4-Triazole Derivatives
Key Differences :
- Electron-Donating Groups : The furylmethyl group enhances π-conjugation compared to methyl or phenyl substituents.
- Solubility : Morpholine increases solubility in aqueous media, unlike phenyl-substituted analogs.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c18-11-13-12-10(14-3-6-16-7-4-14)15(11)8-9-2-1-5-17-9/h1-2,5H,3-4,6-8H2,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODKMDZDCCCUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=S)N2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
The most widely reported method involves cyclization of thiosemicarbazide intermediates. Furan-2-carboxylic acid hydrazide reacts with carbon disulfide in alkaline media to form 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, which is subsequently alkylated with morpholine.
Reaction Mechanism :
- Formation of Thiosemicarbazide :
Furan-2-carboxylic acid hydrazide (1) reacts with ammonium thiocyanate in hydrochloric acid to yield 1-(furan-2-carbonyl)thiosemicarbazide (2). - Cyclization :
Heating (2) in 2N NaOH induces intramolecular cyclization, forming the triazole-thiol core (3). - Morpholine Incorporation :
Alkylation of (3) with morpholine under refluxing ethanol produces the target compound.
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A modified protocol using Milestone Flexi Wave systems achieves full conversion in 10–15 minutes.
Optimization Parameters :
Advantages :
Advanced Methodological Innovations
One-Pot Synthesis
Recent efforts consolidate steps into a single pot, minimizing intermediate isolation. Thiosemicarbazide formation and cyclization occur sequentially under microwave irradiation, followed by in situ alkylation.
Key Data :
| Parameter | Value |
|---|---|
| Total Time | 25–30 minutes |
| Overall Yield | 78% |
| Purity (HPLC) | ≥98% |
Solvent-Free Approaches
Green chemistry principles advocate for solvent-free conditions. Ball milling furan-2-carboxylic acid hydrazide with thiourea and morpholine at 300 rpm for 1 hour yields the product with 70% efficiency.
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC (C18 column, MeOH:H₂O 70:30) shows a single peak at retention time 4.2 minutes, confirming >98% purity.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Time | Purity (%) | Equipment Required |
|---|---|---|---|---|
| Conventional | 60–68 | 6–8 hours | 95–97 | Reflux apparatus |
| Microwave-Assisted | 82–85 | 15 minutes | 98–99 | Microwave reactor |
| One-Pot | 78 | 30 minutes | 98 | Microwave/reactor combo |
| Solvent-Free | 70 | 1 hour | 94 | Ball mill |
Challenges and Optimization Strategies
Byproduct Formation
Alkylation with morpholine may produce N-alkylated byproducts. Using a 10% excess of morpholine and maintaining pH 8–9 mitigates this issue.
Purification Difficulties
Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively isolates the target compound from unreacted starting materials.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation under controlled conditions:
-
Disulfide formation : Reaction with hydrogen peroxide (H₂O₂) in ethanol at 25°C produces the corresponding disulfide derivative (Figure 1A). This reaction is reversible under reducing conditions .
-
Sulfonic acid formation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media yield sulfonic acid derivatives (Figure 1B) .
Data Table: Oxidation Reaction Outcomes
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ | EtOH, 25°C | Disulfide | 75–82 |
| KMnO₄ | H₂SO₄, 60°C | Sulfonic Acid | 68 |
Alkylation Reactions
The thiol group participates in nucleophilic substitution with alkyl halides:
-
S-Alkylation : Treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) at 50°C generates the S-methylated derivative (Figure 2A) .
-
Morpholine-Promoted Alkylation : Reaction with formaldehyde and morpholine under Mannich conditions introduces aminomethyl groups at the thiol site (Figure 2B) .
Key Observation : Alkylation enhances solubility in polar solvents but reduces antimicrobial efficacy due to steric hindrance .
Acylation Reactions
The thiol group reacts with acyl chlorides:
-
Thioester formation : Benzoyl chloride (C₆H₅COCl) in pyridine yields a stable thioester (Figure 3A) .
-
Selectivity : Acylation occurs preferentially at the thiol group over the triazole nitrogen under mild conditions .
Cyclocondensation Reactions
The triazole ring facilitates cyclization with
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that 4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol exhibits potent antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing efficacy comparable to established antimicrobial agents. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.
Anticancer Properties
Recent studies indicate that this compound may possess anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The triazole moiety is thought to play a crucial role in its ability to disrupt cancer cell proliferation by interfering with metabolic pathways.
Agricultural Applications
Fungicide Development
The compound has been explored as a potential fungicide. Its structural features allow it to inhibit fungal growth effectively, making it a candidate for developing new agricultural fungicides. Field trials have demonstrated its effectiveness in controlling various plant pathogens without significantly harming beneficial organisms.
Plant Growth Regulation
In addition to its fungicidal properties, there is evidence suggesting that this compound may act as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied at specific concentrations.
Materials Science
Corrosion Inhibition
The compound has been investigated for its potential as a corrosion inhibitor in metal surfaces. Its thiol group is particularly effective in forming protective layers on metals, thus preventing oxidative damage and prolonging the lifespan of metal components in various industrial applications.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Effective against E. coli and S. aureus strains |
| Anticancer Properties | Cancer Research Journal (2022) | Induced apoptosis in resistant cancer cell lines |
| Fungicide Development | Agricultural Sciences Journal (2023) | Controlled fungal pathogens in field trials |
| Plant Growth Regulation | Plant Physiology Journal (2021) | Enhanced root growth in treated plants |
| Corrosion Inhibition | Materials Science Journal (2023) | Formed protective layers on metal surfaces |
Mechanism of Action
The mechanism of action of 4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical behavior of 1,2,4-triazole-3-thiol derivatives is highly dependent on substituents. Key structural analogues include:
Key Observations :
- Morpholine vs. Aromatic Substituents : Morpholine at C5 enhances solubility and bioavailability compared to phenyl or pyridinyl groups, which may improve pharmacokinetics .
- Schiff Base Derivatives: Schiff bases (e.g., benzylideneamino groups) introduce planar aromatic systems, favoring interactions with biological targets like enzymes or DNA .
- Thiol Group Modifications : S-alkylation (e.g., allyl or benzyl groups) can reduce thiol reactivity, improving stability while retaining bioactivity .
Antimicrobial Activity
- The target compound’s morpholine group may enhance membrane permeability, improving activity against Gram-positive bacteria (e.g., S. aureus) compared to phenyl-substituted derivatives .
- Schiff Base Derivatives: Compound 5e (4-(benzylideneamino)-5-phenyl derivative) showed superior antibacterial activity (MIC = 2 µg/mL) against S. aureus compared to streptomycin .
- Pyridinyl Analogues : Lower activity (MIC > 128 µg/mL) suggests electron-withdrawing groups may reduce efficacy .
Anticoccidial and Antiradical Activity
- Triazole-thiols with phenyl/hydroxyphenyl groups (e.g., ) inhibit α-glucosidase (IC₅₀ = 8–12 µM), crucial for anticoccidial effects .
- Antiradical Activity : Pyrazolyl-phenyl derivatives () exhibit moderate DPPH scavenging (IC₅₀ = 25–40 µM), while the target compound’s furyl-morpholine combination remains untested in this context .
Physicochemical Properties
- Solubility : Morpholine and furyl groups increase water solubility compared to purely aromatic derivatives (e.g., 4-phenyl or naphthyl analogues) .
- Stability : S-alkylation (e.g., allyl or benzyl) reduces thiol oxidation susceptibility, enhancing shelf-life .
- Fluorescence : Anthracene-substituted triazoles () show strong fluorescence, whereas the target compound’s furyl group may confer milder optical properties .
Biological Activity
4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific triazole derivative, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H14N4O2S
- Molecular Weight : 266.32 g/mol
- CAS Number : Not specified in the search results but can be derived from the chemical name.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound in focus has shown promising results in inhibiting the growth of various bacterial strains. A study indicated that related triazole compounds exhibited significant antibacterial activity against Escherichia coli, with docking studies revealing strong binding affinities to bacterial enzymes, which are crucial for their survival and replication .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In particular, derivatives of 1,2,4-triazoles have been evaluated for their efficacy against human melanoma and triple-negative breast cancer cells. The cytotoxicity was assessed using the MTT assay, where compounds showed selective toxicity towards cancer cells compared to normal cells .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been established through various studies. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests that it may reduce inflammation by blocking the biosynthesis of prostaglandins . This mechanism is particularly relevant for developing new anti-inflammatory drugs.
The biological activity of this compound can be attributed to its structural features:
- Thiol Group : The presence of the thiol (-SH) group enhances its reactivity and ability to form disulfide bonds with proteins, potentially altering their function.
- Triazole Ring : The electron-rich nature of the triazole ring facilitates interactions with various biological targets such as enzymes and receptors .
- Morpholine Moiety : This component may contribute to increased solubility and bioavailability.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of triazole derivatives similar to this compound:
- Study on Antibacterial Activity : A recent study reported that triazole derivatives showed significant antibacterial activity with docking scores indicating robust interactions with bacterial targets .
- Cytotoxicity Assessment : In vitro studies revealed that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics .
- Inflammation Models : Experimental models demonstrated that these compounds effectively reduced inflammation markers in vivo, suggesting their therapeutic potential in inflammatory diseases .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol?
Answer:
The synthesis typically involves multi-step reactions, starting with commercially available precursors such as morpholine and furan derivatives. A common approach includes:
Formation of the triazole core : Cyclization of thiosemicarbazides under acidic or basic conditions to form the 1,2,4-triazole ring .
Substituent introduction : Alkylation or nucleophilic substitution to attach the 2-furylmethyl and morpholin-4-yl groups. Microwave-assisted synthesis may improve yield and reduce reaction time for alkylation steps .
Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended for isolating the final product .
Key variables include temperature (70–100°C for cyclization), solvent choice (e.g., ethanol for solubility), and catalysts (e.g., KOH for deprotonation) .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- ¹H-NMR and ¹³C-NMR : Essential for confirming the triazole ring structure and substituent positions. The thiol (-SH) proton typically appears as a singlet near δ 13.5 ppm .
- LC-MS : Validates molecular weight and detects impurities. The molecular ion peak [M+H]+ should correspond to C₁₁H₁₃N₄O₂S (calculated m/z 277.08) .
- Elemental analysis : Ensures purity (>95% recommended) by matching experimental and theoretical C, H, N, S percentages .
- IR spectroscopy : Confirms the presence of thiol (-SH, ~2550 cm⁻¹) and morpholine C-O-C (1250 cm⁻¹) groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. no activity) may arise from:
Experimental variability : Standardize assays (e.g., MIC for antimicrobial testing) and use reference compounds (e.g., ciprofloxacin as a positive control) .
Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing morpholine with piperazine) to identify pharmacophoric groups .
Dose-response studies : Perform IC₅₀ determinations to differentiate true inactivity from low potency .
Solubility effects : Use DMSO or cyclodextrin-based carriers to improve bioavailability in in vitro assays .
Advanced: What computational strategies are effective for predicting the pharmacological potential of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial DNA gyrase or human kinases). Prioritize docking poses with strong hydrogen bonds to morpholine oxygen or triazole sulfur .
- ADME prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of 5 compliance) and blood-brain barrier permeability. The compound’s LogP (~2.5) suggests moderate lipophilicity .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for reactivity predictions .
Advanced: How can the compound’s structure be rationally modified to enhance selectivity for specific biological targets?
Answer:
- Bioisosteric replacement : Substitute the thiol (-SH) group with a methylthio (-SCH₃) or sulfonamide (-SO₂NH₂) to improve metabolic stability .
- Morpholine optimization : Replace morpholine with aza-crown ethers to enhance metal-binding capacity for anticancer applications .
- Furan ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the furan ring to modulate electronic effects and target affinity .
Validate modifications using 3D-QSAR models and in vitro assays against target-specific cell lines .
Advanced: What strategies mitigate toxicity risks identified in preclinical studies?
Answer:
- In silico toxicity screening : Use ProTox-II or Derek Nexus to predict hepatotoxicity or mutagenicity. The morpholine group may raise alerts for metabolic oxidation .
- Prodrug design : Mask the thiol group as a disulfide (-S-S-) to reduce off-target reactivity, with glutathione-triggered activation in target tissues .
- Acute toxicity testing : Conduct OECD Guideline 423 studies in rodents, monitoring liver enzymes (ALT/AST) and renal function (creatinine) at 50–200 mg/kg doses .
Basic: What are the key challenges in scaling up synthesis for preclinical testing?
Answer:
- Purification bottlenecks : Replace column chromatography with solvent/antisolvent precipitation (e.g., ethanol/water) for large batches .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to triazole precursor) to minimize unreacted intermediates .
- Thermal sensitivity : Use jacketed reactors with precise temperature control (±2°C) during exothermic steps like cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
